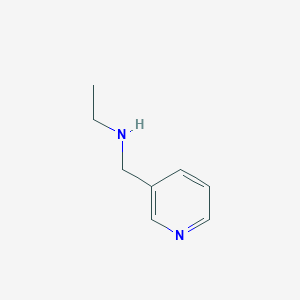

N-(pyridin-3-ylmethyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-(pyridin-3-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-9-6-8-4-3-5-10-7-8/h3-5,7,9H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGROJTFSHJVVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405876 | |

| Record name | N-(pyridin-3-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3000-75-7 | |

| Record name | N-Ethyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3000-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(pyridin-3-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl[(pyridin-3-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(pyridin-3-ylmethyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(pyridin-3-ylmethyl)ethanamine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, incorporating both a pyridine ring and a secondary amine, imparts specific physicochemical properties that make it a useful intermediate in the development of various therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, intended for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂ | [1][2] |

| Molar Mass | 136.19 g/mol | [1][2] |

| Appearance | Typically a colorless to pale yellow liquid/oil | [1] |

| Boiling Point | Estimated around 217.5 - 230 °C | [1][3] |

| Density | Approximately 0.967 - 1.1 g/cm³ | [1][4] |

| Solubility in Water | Moderately soluble | [1] |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol, acetone, dichloromethane, chloroform, and methanol. | [1][4] |

| pKa | 8.66 ± 0.10 (Predicted) | [4] |

Synthesis and Purification

A common and effective method for the synthesis of this compound is through the reductive amination of 3-pyridinecarboxaldehyde with ethylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

-

3-Pyridinecarboxaldehyde

-

Ethylamine (e.g., 70% solution in water)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) (for pH adjustment)

-

Sodium hydroxide (NaOH) (for pH adjustment)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde in methanol. Cool the solution in an ice bath.

-

Slowly add a molar excess of ethylamine solution to the cooled aldehyde solution while stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture again in an ice bath.

-

Slowly and portion-wise, add sodium borohydride to the stirred solution. The addition should be controlled to manage the effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by slowly adding water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Protocol:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a chromatography column with silica gel using a suitable solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

-

Elution: Load the adsorbed crude product onto the top of the column and elute with the chosen solvent system.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as an oil.

Alternatively, for larger scales, purification can be achieved by vacuum distillation.[5]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene bridge, and signals in the aromatic region corresponding to the protons on the pyridine ring.[6][7]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group, the methylene carbon, and the carbons of the pyridine ring.[8][9]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 136.19 g/mol . Common fragmentation patterns for secondary amines often involve alpha-cleavage, which would result in characteristic fragment ions.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[12][13][14]

-

N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H Stretch (sp³): Strong absorptions are expected just below 3000 cm⁻¹ for the C-H bonds of the ethyl and methylene groups.

-

C-H Stretch (sp²): Weaker absorptions are expected just above 3000 cm⁻¹ for the C-H bonds of the pyridine ring.

-

C=C and C=N Stretch (Aromatic): Medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-N Stretch: An absorption band in the 1000-1250 cm⁻¹ region is indicative of the C-N bond.

Biological Relevance and Applications

While direct studies on the biological activity of this compound are limited, its significance lies in its role as a key intermediate in the synthesis of pharmacologically active compounds.

It is used as a reagent in the synthesis of:

-

Cholinesterase inhibitors: These compounds are investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.[4]

-

Orexin 2 receptor PET tracers: Specifically, in the synthesis of [¹¹C]EMPA, which is a potential positron emission tomography (PET) tracer for orexin 2 receptors, offering a tool for studying sleep disorders and other neurological conditions.[4]

The general class of pyridine derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-tubercular, and antioxidant properties.

Visualizations

Synthetic Pathway

The following diagram illustrates the synthesis of this compound via reductive amination.

Caption: Reductive amination synthesis of this compound.

Role as a Synthetic Building Block

This diagram shows the role of this compound as a precursor in the synthesis of biologically relevant compounds.

Caption: this compound as a key intermediate.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may be corrosive and harmful if swallowed.[3][15] Store in a cool, dry place away from oxidizing agents.[1]

Conclusion

This compound is a foundational molecule in the synthesis of various compounds of medicinal interest. A thorough understanding of its chemical properties, synthetic routes, and analytical characteristics is essential for its effective utilization in research and development. While its own biological profile is not extensively documented, its role as a precursor to potent bioactive molecules underscores its importance in the field of drug discovery.

References

- 1. N-(Pyridin-3-ylmethyl)ethylamine Properties, Uses, Safety, Synthesis | Reliable China Supplier & Manufacturer [nj-finechem.com]

- 2. This compound - CAS:3000-75-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. echemi.com [echemi.com]

- 4. N-(PYRIDIN-3-YLMETHYL)ETHYLAMINE CAS#: 3000-75-7 [chemicalbook.com]

- 5. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 10. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. m.molbase.com [m.molbase.com]

Technical Guide: N-(pyridin-3-ylmethyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological interactions of N-(pyridin-3-ylmethyl)ethanamine. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Physicochemical Data

This compound, a substituted pyridine derivative, possesses the following key quantitative properties.

| Property | Value | Source |

| Molecular Weight | 136.19 g/mol | [1][2] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| CAS Number | 3000-75-7 | [1] |

| Exact Mass | 136.19 | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Boiling Point | 217.5°C at 760 mmHg | [2] |

| Flash Point | 85.4 ± 20.4 °C | [2] |

| Refractive Index | 1.510 | [2] |

| PSA | 24.9 | [2] |

| XLogP3 | 0.8 | [2] |

Synthesis Protocol

A common method for the synthesis of this compound involves the reductive amination of pyridine-3-carbaldehyde with ethylamine.

Experimental Workflow: Reductive Amination

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Methodology

-

Reactant Preparation: A solution of 15.70 g (0.147 mol) of pyridine-3-carbaldehyde in 200 mL of ethanol is prepared.[2]

-

Reaction Initiation: While stirring in a cold-water bath, 21 g (0.296 mol) of a 65-70% aqueous solution of ethylamine is added to the pyridine-3-carbaldehyde solution.[2]

-

Reaction Progression: The reaction mixture is stirred for 30 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is nearly consumed.[2]

-

Reduction: 5.6 g (0.148 mol) of sodium borohydride is carefully added to the reaction mixture to reduce the intermediate imine.[2]

-

Product Isolation: Following the completion of the reduction, the final product, this compound, is isolated and purified.[2]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities and signaling pathways associated with this compound. Further research is required to elucidate its pharmacological profile.

Logical Relationship of Physicochemical Properties

The physicochemical properties of a compound are interconnected and influence its behavior in biological systems.

Caption: Interrelationship of the physicochemical properties of this compound.

References

An In-depth Technical Guide to N-(pyridin-3-ylmethyl)ethanamine (CAS Number: 3000-75-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(pyridin-3-ylmethyl)ethanamine, a pyridine derivative with potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis via reductive amination, and presents a thorough analysis of its expected spectroscopic characteristics. While experimental biological data for this specific compound is limited, this guide also explores the known biological activities of structurally related pyridine-containing molecules to offer context and suggest potential avenues for future research and drug development.

Chemical and Physical Properties

This compound, also known as 3-(ethylaminomethyl)pyridine, is a secondary amine featuring a pyridine ring. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3000-75-7 | [1][2] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 217.5 °C at 760 mmHg | [2] |

| Flash Point | 85.4 °C | [2] |

| Density | 0.967 g/cm³ | [2] |

| Refractive Index | 1.51 | [2] |

| Purity (Typical) | ≥96% | [2] |

Synthesis

The primary synthetic route to this compound is through the reductive amination of pyridine-3-carbaldehyde with ethylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the desired secondary amine.

Experimental Protocol: Reductive Amination

Materials:

-

Pyridine-3-carbaldehyde

-

Ethylamine (e.g., 70% solution in water)

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hydrochloric acid (for pH adjustment, optional)

-

Sodium bicarbonate solution (for washing)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve pyridine-3-carbaldehyde (1 equivalent) in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add ethylamine solution (1.5-2 equivalents) to the cooled aldehyde solution while stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once imine formation is complete or has reached equilibrium, cool the reaction mixture again in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.5-2 equivalents) to the reaction mixture. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

-

To the resulting residue, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | s | 1H | H-2 (Pyridine) |

| ~8.50 | d | 1H | H-6 (Pyridine) |

| ~7.65 | dt | 1H | H-4 (Pyridine) |

| ~7.25 | dd | 1H | H-5 (Pyridine) |

| ~3.80 | s | 2H | -CH₂- (benzyl) |

| ~2.70 | q | 2H | -CH₂- (ethyl) |

| ~1.15 | t | 3H | -CH₃ (ethyl) |

| variable | br s | 1H | N-H |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~149.5 | C-2 (Pyridine) |

| ~149.0 | C-6 (Pyridine) |

| ~135.5 | C-4 (Pyridine) |

| ~135.0 | C-3 (Pyridine) |

| ~123.5 | C-5 (Pyridine) |

| ~51.0 | -CH₂- (benzyl) |

| ~44.0 | -CH₂- (ethyl) |

| ~15.0 | -CH₃ (ethyl) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 136. The fragmentation pattern will likely be dominated by cleavage alpha to the nitrogen atom.

Predicted Major Fragments:

| m/z | Proposed Fragment |

| 136 | [C₈H₁₂N₂]⁺ (Molecular Ion) |

| 121 | [M - CH₃]⁺ |

| 107 | [M - C₂H₅]⁺ |

| 92 | [C₆H₆N]⁺ (Pyridylmethyl cation) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, broad | N-H stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2970 | Medium | Aliphatic C-H stretch |

| ~1580, ~1480, ~1430 | Medium to Strong | Pyridine ring C=C and C=N stretching |

| ~1100-1300 | Medium | C-N stretch |

Biological and Pharmacological Activity

Direct experimental data on the biological and pharmacological activity of this compound is scarce in publicly available literature. However, the pyridine moiety is a common scaffold in a vast array of biologically active compounds, suggesting that this molecule could serve as a valuable building block or lead compound in drug discovery.

Context from Structurally Related Compounds:

-

Antimicrobial and Antiviral Activity: Numerous pyridine derivatives have demonstrated significant antimicrobial and antiviral properties.[5] The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets.

-

Enzyme Inhibition: Substituted pyridines are key components of various enzyme inhibitors. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been investigated as potent CDK2 inhibitors for cancer therapy.

-

Central Nervous System (CNS) Activity: The pyridine ring is present in many CNS-active drugs. The ability of the basic nitrogen to be protonated at physiological pH can influence solubility and interaction with receptors.

Given the structural simplicity of this compound, it could be a valuable starting point for the synthesis of more complex molecules with tailored biological activities.

Conclusion

This compound is a readily synthesizable pyridine derivative with a range of physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science. While direct biological data is currently lacking, the prevalence of the pyridine scaffold in pharmacologically active agents suggests that this compound holds potential as a building block for the development of novel therapeutics. This guide provides a foundational resource for researchers interested in exploring the synthesis, characterization, and potential applications of this compound. Further experimental work is warranted to fully elucidate its spectral properties and to screen for potential biological activities.

References

- 1. This compound - CAS:3000-75-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. PubChemLite - Ethyl[(pyridin-3-yl)methyl]amine (C8H12N2) [pubchemlite.lcsb.uni.lu]

- 3. N-(Pyridin-3-ylmethyl)ethylamine Properties, Uses, Safety, Synthesis | Reliable China Supplier & Manufacturer [nj-finechem.com]

- 4. N-(PYRIDIN-3-YLMETHYL)ETHYLAMINE(3000-75-7) 1H NMR spectrum [chemicalbook.com]

- 5. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(pyridin-3-ylmethyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis routes for N-(pyridin-3-ylmethyl)ethanamine, a valuable building block in medicinal chemistry and drug development. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

This compound, also known as N-ethyl-3-picolylamine, is a disubstituted pyridine derivative. Its structural motif is of significant interest in the development of novel therapeutic agents due to the versatile chemical handles it possesses—a basic pyridine ring and a secondary amine. These features allow for further molecular elaboration and interaction with biological targets. This guide explores the most common and effective methods for its synthesis.

Primary Synthesis Route: Reductive Amination

The most widely employed and efficient method for the synthesis of this compound is the reductive amination of 3-pyridinecarboxaldehyde with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

Reaction Scheme

The overall reaction is as follows:

Caption: Reductive amination of 3-pyridinecarboxaldehyde.

Experimental Protocol

This protocol is a generalized procedure based on standard reductive amination techniques.

Materials:

-

3-Pyridinecarboxaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)

-

Sodium borohydride (NaBH₄)

-

Methanol (or another suitable protic solvent)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) in methanol. To this solution, add ethylamine (1.5-2.0 equivalents) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: After imine formation is complete or has reached equilibrium, cool the reaction mixture again to 0 °C. Cautiously add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature does not rise significantly. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete as indicated by TLC.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. The pH of the aqueous layer can be adjusted with dilute hydrochloric acid and then made basic with sodium hydroxide to ensure the amine is in its free base form for efficient extraction. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | 3-Pyridinecarboxaldehyde, Ethylamine | General Knowledge |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2][3] |

| Solvent | Methanol | [2] |

| Reaction Temperature | 0 °C to Room Temperature | General Protocol |

| Typical Yield | 70-90% (estimated based on similar reactions) | [2][4] |

| Purity | >95% after purification | General Protocol |

Alternative Synthesis Routes

While reductive amination is the most common approach, other methods can be employed for the synthesis of this compound.

Synthesis from 3-(Chloromethyl)pyridine

This route involves the nucleophilic substitution of the chlorine atom in 3-(chloromethyl)pyridine with ethylamine.

Caption: Synthesis via nucleophilic substitution.

Materials:

-

3-(Chloromethyl)pyridine hydrochloride

-

Ethylamine

-

Potassium carbonate (or another suitable base)

-

A polar aprotic solvent (e.g., acetonitrile or DMF)

Procedure:

-

To a solution of 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents) to neutralize the hydrochloride and provide a basic medium.

-

Add ethylamine (2.0 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography or distillation to afford the desired product.

Synthesis from 3-Cyanopyridine

This pathway involves the reduction of the nitrile group of 3-cyanopyridine to a primary amine, followed by N-ethylation. A more direct approach would involve a reductive amination-like process where the nitrile is reduced in the presence of an ethylating agent or ethylamine.

Caption: Two-step synthesis from 3-cyanopyridine.

Step 1: Reduction of 3-Cyanopyridine

-

Dissolve 3-cyanopyridine in a suitable solvent like ethanol or methanol.

-

Add a hydrogenation catalyst such as Raney Nickel or Palladium on carbon.

-

Pressurize the reaction vessel with hydrogen gas and stir at room temperature or with gentle heating until the nitrile reduction is complete.

-

Filter the catalyst and concentrate the solvent to obtain 3-(aminomethyl)pyridine.

Step 2: N-Ethylation

-

The resulting 3-(aminomethyl)pyridine can be ethylated using a standard procedure, for instance, by reacting it with an ethyl halide in the presence of a base. A more controlled method would be a reductive amination with acetaldehyde and a suitable reducing agent.

Characterization Data

The following table summarizes the expected characterization data for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 225 °C |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to ethyl protons (triplet and quartet), a methylene bridge (singlet), and pyridine ring protons are expected. |

| ¹³C NMR (CDCl₃, δ ppm) | Resonances for the ethyl group carbons, the methylene bridge carbon, and the pyridine ring carbons are expected. |

| Mass Spectrometry (MS) | m/z = 137 [M+H]⁺ |

Conclusion

The synthesis of this compound is most efficiently achieved through the reductive amination of 3-pyridinecarboxaldehyde and ethylamine. This method is generally high-yielding and can be performed in a one-pot fashion. Alternative routes starting from 3-(chloromethyl)pyridine or 3-cyanopyridine offer flexibility depending on the availability of starting materials and desired scale of synthesis. The information provided in this guide serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

An In-depth Technical Guide to N-Ethyl-3-pyridinemethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3-pyridinemethanamine, systematically known by its IUPAC name N-(Pyridin-3-ylmethyl)ethanamine , is a pyridine derivative with potential applications in chemical synthesis and medicinal chemistry. Its structure, featuring a pyridine ring linked to an ethylamino methyl group, makes it a subject of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance, based on available data for structurally related compounds.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 3000-75-7 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| Boiling Point | Approximately 220 - 230 °C | [2] |

| Density | Approximately 1.0 - 1.1 g/cm³ | [2] |

| Solubility in Water | Moderately soluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, dichloromethane | [2] |

| pKa | 9 - 10 (for the amine group) | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the reductive amination of pyridine-3-carbaldehyde with ethylamine.[3] This common and efficient method involves the formation of an intermediate imine, which is then reduced to the final amine product.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Pyridine-3-carbaldehyde

-

Ethylamine (as a solution, e.g., 70% in water)

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol or Ethanol

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for pH adjustment and salt formation if desired)

-

Sodium hydroxide (for pH adjustment)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine-3-carbaldehyde in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of ethylamine solution to the cooled aldehyde solution while stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours to ensure complete formation of the imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture again in an ice bath.

-

Slowly and portion-wise, add a reducing agent such as sodium borohydride (NaBH₄) to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until the reaction is complete (as monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water or dilute hydrochloric acid to decompose any excess reducing agent.

-

Adjust the pH of the solution to be basic (pH > 10) using a sodium hydroxide solution.

-

Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography.

-

Experimental Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research specifically detailing the biological activity and associated signaling pathways of this compound. However, the pyridin-3-yl moiety is a common scaffold in a variety of biologically active compounds, suggesting potential areas for future investigation.

For instance, studies on N-(pyridin-3-yl)pyrimidin-4-amine analogues have identified them as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 is a validated strategy in cancer therapy. While this compound is structurally distinct from these CDK2 inhibitors, the presence of the pyridin-3-yl group might warrant investigation into its potential antiproliferative or cell cycle-modulating effects.

Furthermore, research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives has demonstrated their potential as antibacterial agents. This suggests that the pyridin-3-yl scaffold can be incorporated into molecules with antimicrobial properties.

It is crucial to emphasize that these findings on related compounds do not directly imply similar activity for this compound. Rigorous experimental evaluation is necessary to determine its specific biological profile.

Hypothetical Biological Screening Workflow

The following diagram outlines a potential workflow for the initial biological screening of this compound.

Caption: A proposed workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it amenable to further study. While direct evidence of its biological activity is currently lacking in the scientific literature, the prevalence of the pyridin-3-yl scaffold in bioactive molecules suggests that it could be a valuable building block for the development of new therapeutic agents. Future research should focus on a systematic evaluation of its pharmacological profile, including its potential as an anticancer or antimicrobial agent. The experimental protocols and workflows provided in this guide offer a foundation for such investigations.

References

An In-depth Technical Guide on the Physical and Chemical Properties of N-(pyridin-3-ylmethyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(pyridin-3-ylmethyl)ethanamine is a pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring, a secondary amine, and an ethyl group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological relevance.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These properties are crucial for its handling, characterization, and application in research and development.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | N-Ethyl-3-pyridinemethanamine, 3-(Ethylaminomethyl)pyridine | [1] |

| CAS Number | 3000-75-7 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | Estimated 220 - 230 °C | [2] |

| Density | Estimated 1.0 - 1.1 g/cm³ | [2] |

| pKa | 8.66 ± 0.10 (Predicted) | [3] |

Table 2: Solubility Properties

| Solvent | Solubility | Source |

| Water | Moderately soluble | [2] |

| Chloroform | Slightly soluble | [3] |

| Methanol | Slightly soluble | [3] |

| Ethanol | Soluble | - |

| Acetone | Soluble | - |

| Dichloromethane | Soluble | - |

Experimental Protocols

Synthesis via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of pyridine-3-carbaldehyde with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine-3-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: To the stirred solution, add ethylamine (1.5-2 equivalents). The reaction mixture is typically stirred at room temperature for a period of 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once the imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise to the reaction mixture. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose. The reaction is often cooled in an ice bath during the addition of the reducing agent to control the reaction temperature.

-

Reaction Work-up: After the reduction is complete (as monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining salts and impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Purification by Column Chromatography

The crude product obtained from the synthesis can be purified by silica gel column chromatography to obtain high-purity this compound.

Detailed Experimental Protocol:

-

Column Preparation: A glass column is packed with silica gel using a suitable slurry solvent (e.g., a mixture of hexane and ethyl acetate).

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of appropriate polarity. A gradient of ethyl acetate in hexane is commonly used. The polarity of the eluent is gradually increased to facilitate the separation of the desired product from impurities.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify the fractions containing the pure product.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound. To mitigate potential issues with the basic amine interacting with the acidic silica gel, a small amount of a tertiary amine like triethylamine (e.g., 1%) can be added to the eluent.[4]

Spectral Data

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the methylene bridge, and signals in the aromatic region corresponding to the protons on the pyridine ring.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will show distinct signals for the two carbons of the ethyl group, the methylene bridge carbon, and the five carbons of the pyridine ring.

Expected Mass Spectrometry Data: The mass spectrum is expected to show a molecular ion peak at m/z 136. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), a common fragmentation pathway for amines.[5]

Biological Relevance and Potential Applications

While there is limited direct research on the biological activity of this compound itself, its structural motifs are present in numerous biologically active compounds. The pyridine ring is a common feature in many pharmaceuticals. Derivatives of N-(pyridin-3-yl) compounds have been investigated for a range of therapeutic applications.

For instance, various pyridine derivatives have been synthesized and evaluated for their potential as:

-

Anticancer agents: Some pyridine-containing compounds have shown inhibitory activity against cancer cell lines.[2]

-

Antimicrobial agents: Pyridine derivatives have been explored for their antibacterial and antifungal properties.

-

Nicotinic Acetylcholine Receptor (nAChR) Ligands: The pyridine nitrogen in nicotine and acetylcholine is known to form a hydrogen bond with the nAChR.[6] Given its structural similarity, this compound could potentially interact with nAChRs.

The synthesis of this compound serves as a crucial step in the development of novel compounds with potential therapeutic value. Its secondary amine functionality allows for further chemical modifications to generate a library of derivatives for biological screening.

Conclusion

This compound is a valuable chemical entity with well-defined physical and chemical properties. The synthetic route via reductive amination is a practical approach for its preparation. While direct biological data on this specific compound is scarce, its structural features suggest its potential as a scaffold in the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system and infectious diseases. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound - CAS:3000-75-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. N-(Pyridin-3-ylmethyl)ethylamine Properties, Uses, Safety, Synthesis | Reliable China Supplier & Manufacturer [nj-finechem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. biotage.com [biotage.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of N-(pyridin-3-ylmethyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of N-(pyridin-3-ylmethyl)ethanamine, a pyridine-containing compound with potential applications in neuroscience and pharmacology. The document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs, with a particular focus on their modulation of nicotinic acetylcholine receptors (nAChRs) and monoamine oxidase (MAO) enzymes.

Core Structure and Rationale for Analog Development

This compound serves as a key scaffold for the design of novel bioactive molecules. The pyridine ring is a common motif in many FDA-approved drugs and is known for its ability to participate in various biological interactions. The ethylamine side chain provides a flexible linker and a basic nitrogen atom, which can be crucial for receptor binding and pharmacokinetic properties.

The development of structural analogs of this compound is driven by the desire to optimize its pharmacological profile. Modifications to the pyridine ring, the ethylamine side chain, and the terminal amino group can lead to compounds with enhanced potency, selectivity, and drug-like properties. Key areas of therapeutic interest for these analogs include neurological and psychiatric disorders, where nAChRs and MAO are important drug targets.

Key Structural Analog Classes

The structural analogs of this compound can be broadly categorized based on the modifications to the core scaffold.

N-Alkyl and N-Aryl Analogs

Simple modifications involve the substitution of the ethyl group on the secondary amine with other alkyl or aryl moieties. These changes can significantly impact the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby influencing its binding affinity and selectivity for different biological targets.

Pyridine Ring Substituted Analogs

Substitution on the pyridine ring at positions other than the 3-position can modulate the electronic properties and steric hindrance of the molecule. Electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, which may affect its interaction with biological targets.

Analogs with Modified Linkers

The ethylamine linker can be replaced with other functional groups, such as amides, ethers, or longer alkyl chains. These modifications can alter the flexibility and conformational preferences of the molecule, leading to changes in its biological activity.

Synthesis of this compound Analogs

A common and versatile method for the synthesis of this compound and its N-alkyl analogs is reductive amination.[1][2] This two-step, one-pot reaction involves the formation of an imine from pyridine-3-carbaldehyde and a primary or secondary amine, followed by the reduction of the imine to the corresponding amine.

General Experimental Protocol: Reductive Amination

Materials:

-

Pyridine-3-carbaldehyde

-

Desired primary or secondary amine (e.g., ethylamine, benzylamine)

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN))[1]

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

-

Acetic acid (optional, as a catalyst)

Procedure:

-

To a solution of pyridine-3-carbaldehyde (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.0-1.2 eq).

-

If necessary, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-(pyridin-3-ylmethyl)amine analog.

Caption: A simplified diagram of nicotinic acetylcholine receptor (nAChR) activation by an analog.

Inhibition of Monoamine Oxidase (MAO)

MAO is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition can have therapeutic effects in depression and neurodegenerative diseases. [3][4]There are two main isoforms, MAO-A and MAO-B.

Quantitative Data on MAO Inhibition by Pyridine and Related Derivatives:

| Compound/Analog Class | MAO Isoform | IC50 / Ki | Selectivity | Reference |

| Pyridazinobenzylpiperidine derivatives (S5) | MAO-B | IC50 = 0.203 μM, Ki = 0.155 μM | SI = 19.04 (for MAO-B) | [5] |

| Pyridazinobenzylpiperidine derivatives (S16) | MAO-B | IC50 = 0.979 μM, Ki = 0.721 μM | - | [5] |

| 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives (Compound 7) | MAO-A | Ki = 0.06 μM | SI = 1.02 × 10⁻⁵ (for MAO-A) | [4] |

| Polyamine analogs (Compound 4 & 5) | MAO-A/B | Ki < 1 μM | - | [3] |

SAR Insights for MAO Inhibitors:

-

For pyridazinobenzylpiperidine derivatives, a 3-chloro substitution on the benzylidene ring showed the most potent MAO-B inhibition. [5]* The introduction of a nitrogen atom into an aromatic ring, as in pyridine, can sometimes be detrimental to MAO-B potency and selectivity. [6]* For some polyamine analogs, constrained linkers like dianiline or dianilide moieties between inner amine functions resulted in potent, reversible, and competitive MAO inhibition. [3]

Experimental Protocols for Biological Evaluation

In Vitro nAChR Binding Assay Protocol (General)

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to a particular nAChR subtype expressed in a cell line or tissue preparation.

Materials:

-

Cell membranes or tissue homogenates expressing the target nAChR subtype.

-

Radioligand (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin).

-

Test compounds (analogs of this compound).

-

Assay buffer (e.g., Tris-HCl with appropriate salts).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a multi-well plate, add the cell membranes/tissue homogenate, radioligand, and either the test compound or vehicle control.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

In Vitro MAO Inhibition Assay Protocol (General Fluorometric)

Principle: This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate. The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., p-tyramine).

-

Fluorogenic probe (e.g., Amplex Red).

-

Horseradish peroxidase (HRP).

-

Test compounds.

-

Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

96-well black plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the test compound dilutions to the wells of the 96-well plate. Include controls (no enzyme, no inhibitor, positive control).

-

Add the MAO enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding a mixture of the substrate, fluorogenic probe, and HRP to all wells.

-

Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The structural analogs of this compound represent a promising area of research for the development of novel therapeutics targeting neurological and psychiatric disorders. The versatility of the pyridine scaffold allows for extensive chemical modifications to fine-tune the pharmacological properties of these compounds. Structure-activity relationship studies have provided valuable insights into the key structural features required for potent and selective modulation of nAChRs and inhibition of MAO.

Future research in this area should focus on:

-

The systematic synthesis and evaluation of a focused library of this compound analogs to establish more detailed SAR.

-

Elucidation of the precise binding modes of these analogs at their respective biological targets through techniques such as X-ray crystallography and computational modeling.

-

In vivo studies to assess the pharmacokinetic properties, efficacy, and safety of the most promising lead compounds in relevant animal models of disease.

By combining rational drug design, efficient synthetic methodologies, and robust biological evaluation, the full therapeutic potential of this compound structural analogs can be realized.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

N-(pyridin-3-ylmethyl)ethanamine: A Technical Overview of its Synthesis, Characterization, and History

For the attention of: Researchers, scientists, and drug development professionals.

Core Compound Information

N-(pyridin-3-ylmethyl)ethanamine, with the CAS number 3000-75-7, is a substituted pyridine derivative. Its core structure consists of a pyridine ring linked to an ethylamine group via a methylene bridge at the 3-position of the pyridine ring.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of this data is estimated and sourced from chemical supplier databases rather than peer-reviewed literature.[1]

| Property | Value | Source |

| Molecular Formula | C8H12N2 | [1] |

| Molar Mass | 136.19 g/mol | [1] |

| CAS Number | 3000-75-7 | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 217.5 °C at 760 mmHg | |

| Solubility | Moderately soluble in water | [1] |

| Density | ~1.0 g/cm³ | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While original research articles containing this data are not readily located, chemical databases indicate the availability of 1H NMR, Mass Spectrometry, and Infrared Spectroscopy data.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the reductive amination of pyridine-3-carbaldehyde with ethylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.

General Experimental Protocol: Reductive Amination

The following is a generalized experimental protocol based on standard organic chemistry principles for reductive amination.

Materials:

-

Pyridine-3-carbaldehyde

-

Ethylamine (solution in a suitable solvent, e.g., ethanol)

-

Sodium borohydride (NaBH4)

-

Methanol or Ethanol

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Imine Formation: Dissolve pyridine-3-carbaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath. To this cooled solution, add a solution of ethylamine dropwise while maintaining the low temperature. The reaction mixture is typically stirred for a period of 30 minutes to 2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once the imine formation is complete, sodium borohydride is added portion-wise to the reaction mixture, still at a low temperature. Caution should be exercised as the addition of sodium borohydride can cause gas evolution. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours or overnight.

-

Work-up and Isolation: The reaction is quenched by the slow addition of water. The solvent is then removed under reduced pressure. The resulting aqueous residue is extracted several times with a suitable organic solvent like dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a straightforward logical workflow.

Discovery and History

Despite its availability as a research chemical, a definitive account of the discovery and first synthesis of this compound is not present in readily accessible scientific literature. It is plausible that the compound was first synthesized as part of a larger medicinal chemistry program or as an intermediate in the synthesis of more complex molecules. The exact date and the researchers involved in its initial preparation remain to be elucidated from historical laboratory notebooks or less digitized scientific records.

Biological Activity and Signaling Pathways

A thorough search of scientific databases reveals a lack of specific studies on the biological activity and pharmacological properties of this compound. While many pyridine-containing compounds are known to have diverse biological activities, no such data has been published for this particular molecule. Consequently, there is no information regarding its potential molecular targets or any signaling pathways it might modulate. Therefore, the creation of data tables for biological activity or diagrams for signaling pathways is not possible at this time.

Conclusion

This compound is a known chemical entity with a straightforward synthetic route via reductive amination. Its physicochemical and spectroscopic properties are partially documented in chemical databases. However, there is a significant gap in the publicly available scientific literature regarding its historical discovery and, more importantly, its biological activity. This lack of data presents an opportunity for future research to explore the pharmacological potential of this and related N-substituted pyridin-3-ylmethylamine derivatives. Researchers investigating this molecule are encouraged to perform comprehensive biological screenings to uncover any potential therapeutic applications.

References

N-(pyridin-3-ylmethyl)ethanamine: A Technical Overview of Solubility Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-(pyridin-3-ylmethyl)ethanamine (CAS Number: 3000-75-7). Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative information and presents a standardized experimental protocol for determining solubility. This guide is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a pyridine derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility is a critical parameter for its handling, formulation, and biological assessment. This guide collates the available solubility information and provides methodologies for its empirical determination.

Solubility Data

Currently, there is a lack of specific quantitative solubility data for this compound in peer-reviewed literature and chemical databases. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source Citation(s) |

| Water | Moderately soluble | [1] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Chloroform | Slightly soluble | [2] |

| Methanol | Slightly soluble | [2] |

Note: "Soluble," "moderately soluble," and "slightly soluble" are qualitative terms and do not represent specific concentration ranges.

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure, which includes a polar pyridine ring and an ethylamine side chain capable of hydrogen bonding, as well as the physicochemical properties of the solvent. A logical relationship of factors influencing the solubility of a compound like this compound is depicted below.

Figure 1. Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

In the absence of a published, specific protocol for this compound, a general and robust method for determining the thermodynamic solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s) of analytical grade

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

-

Calibrated pH meter (for aqueous solutions)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC. Determine the concentration of this compound by comparing the analytical response to the calibration curve.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

The workflow for this experimental protocol is illustrated in the following diagram.

Figure 2. Experimental workflow for solubility determination.

Signaling Pathways and Biological Activity

A thorough search of scientific literature did not reveal any established signaling pathways or detailed mechanisms of action for this compound. Further research is required to elucidate its biological targets and pharmacological effects.

Conclusion

The solubility of this compound is qualitatively described as moderately soluble in water and soluble in several common organic solvents. For drug development and other research applications, it is imperative to determine its quantitative solubility in relevant physiological and formulation buffers. The provided experimental protocol offers a standardized approach for obtaining this critical data. Future studies are needed to explore the biological activities and potential signaling pathways associated with this compound.

References

Methodological & Application

Application Notes and Protocols for N-(pyridin-3-ylmethyl)ethanamine in Organic Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(pyridin-3-ylmethyl)ethanamine is a bifunctional molecule incorporating both a secondary amine and a pyridine ring. While direct documented applications of this compound as a catalyst in organic synthesis are not prevalent in current literature, its structural motifs suggest significant potential as a bifunctional organocatalyst or a ligand in metal-catalyzed reactions. These notes explore the proposed applications of this compound as a catalyst in key carbon-carbon bond-forming reactions, namely the Michael addition and the aldol reaction, based on established principles of organocatalysis involving similar amine and pyridine-containing molecules. Detailed hypothetical protocols and mechanistic diagrams are provided to guide researchers in exploring its catalytic activity.

Introduction: The Catalytic Potential of a Bifunctional Structure

This compound possesses two key functional groups that can act in concert to facilitate catalytic transformations:

-

The Secondary Amine: This group can function as a Brønsted base to deprotonate carbon acids or as a nucleophile to form key intermediates such as enamines or iminium ions.[1]

-

The Pyridine Ring: The nitrogen atom of the pyridine ring can act as a Lewis base, a hydrogen bond acceptor, or a ligand for a metal center. This allows for the activation of electrophiles or the stabilization of transition states.[2]

This combination allows for a "push-pull" mechanism where the amine group activates the nucleophile while the pyridine moiety activates the electrophile, a hallmark of efficient bifunctional catalysis.

Proposed Application: Michael Addition Reactions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental C-C bond-forming reaction.[3][4] this compound is proposed to catalyze this reaction via an enamine-based mechanism.

Proposed Catalytic Cycle for Michael Addition

Caption: Proposed enamine catalytic cycle for the Michael addition.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the catalytic performance of this compound in the Michael addition of a model reaction. This data is for illustrative purposes to suggest potential efficacy.

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Cyclohexanone | Nitrostyrene | 10 | Toluene | 24 | 85 |

| 2 | Acetone | Chalcone | 15 | CH2Cl2 | 48 | 70 |

| 3 | Diethyl malonate | Methyl vinyl ketone | 10 | THF | 24 | 92 |

Experimental Protocol (Hypothetical)

Reaction: Michael addition of cyclohexanone to trans-β-nitrostyrene.

Materials:

-

This compound (CAS: 3000-75-7)[5]

-

Cyclohexanone (freshly distilled)

-

trans-β-Nitrostyrene

-

Toluene (anhydrous)

-

Glacial acetic acid (co-catalyst)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol).

-

Add anhydrous toluene (5 mL) and stir until the solid is fully dissolved.

-

Add this compound (0.1 mmol, 10 mol%).

-

Add glacial acetic acid (0.1 mmol, 10 mol%).

-

Add cyclohexanone (2.0 mmol, 2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Michael adduct.

Proposed Application: Aldol Reactions

The aldol reaction is another cornerstone of C-C bond formation, creating β-hydroxy carbonyl compounds.[6][7] Similar to the Michael addition, this compound can be proposed to catalyze the aldol reaction through an enamine-mediated pathway.

Proposed Workflow for Aldol Reaction Catalysis

Caption: Proposed workflow for an aldol reaction.

Quantitative Data (Hypothetical)

The following table shows hypothetical results for the catalytic activity of this compound in a model aldol reaction.

| Entry | Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | DMSO | 24 | 90 | 95:5 |

| 2 | Acetone | Benzaldehyde | 20 | neat | 72 | 65 | - |

| 3 | Propanal | 4-Chlorobenzaldehyde | 15 | CH3CN | 48 | 78 | 80:20 |

Experimental Protocol (Hypothetical)

Reaction: Aldol reaction of cyclohexanone and 4-nitrobenzaldehyde.

Materials:

-

This compound (CAS: 3000-75-7)[8]

-

Cyclohexanone (freshly distilled)

-

4-Nitrobenzaldehyde

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Standard glassware for organic synthesis

Procedure:

-

In a dry vial, dissolve 4-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (2 mL).

-

Add this compound (0.1 mmol, 10 mol%).

-

Add cyclohexanone (5.0 mmol, 5.0 equivalents) to the mixture.

-

Seal the vial and stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, quench the reaction by adding 1M aqueous HCl (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the aldol adduct.

Safety and Handling

-

This compound should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Store in a cool, dry place away from oxidizing agents.[9]

-

Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

While direct experimental evidence is pending, the bifunctional nature of this compound makes it a promising candidate for investigation as an organocatalyst. The proposed applications in Michael additions and aldol reactions are based on well-established catalytic principles. The provided hypothetical protocols and data serve as a starting point for researchers to explore the catalytic potential of this readily available compound. Further studies are warranted to fully characterize its catalytic scope, efficiency, and stereoselectivity.

References

- 1. jackwestin.com [jackwestin.com]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Michael Addition [organic-chemistry.org]

- 5. This compound - CAS:3000-75-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. Aldol_reaction [chemeurope.com]

- 7. Aldol Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 8. N-(PYRIDIN-3-YLMETHYL)ETHYLAMINE CAS#: 3000-75-7 [chemicalbook.com]

- 9. N-(Pyridin-3-ylmethyl)ethylamine Properties, Uses, Safety, Synthesis | Reliable China Supplier & Manufacturer [nj-finechem.com]

Application Notes and Protocols: N-(pyridin-3-ylmethyl)ethanamine in the Synthesis of Antibacterial Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The persistent rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Pyridine and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their presence in various biologically active compounds. This document focuses on the application of N-(pyridin-3-ylmethyl)ethanamine and related pyridin-3-yl moieties in the synthesis of new antibacterial agents. We will explore specific synthetic protocols, present antimicrobial activity data, and illustrate relevant experimental workflows.

Application of N-(pyridin-3-ylmethyl) Moiety in Isoxazoline Synthesis